1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one
Description
1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one is a spirocyclic lactone featuring a six-membered oxolane ring fused to a five-membered ketone-bearing ring.
Properties
Molecular Formula |
C8H10Cl2O2 |
|---|---|
Molecular Weight |
209.07 g/mol |
IUPAC Name |
3,3-dichloro-6-oxaspiro[3.5]nonan-2-one |
InChI |
InChI=1S/C8H10Cl2O2/c9-8(10)6(11)4-7(8)2-1-3-12-5-7/h1-5H2 |
InChI Key |
AWFOGYAJNFDXLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)C2(Cl)Cl)COC1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable ketone with dichlorocarbene, generated in situ. The reaction conditions often require the use of a strong base such as sodium hydroxide or potassium tert-butoxide, and the reaction is carried out in an inert solvent like dichloromethane .
Industrial production methods for this compound are not widely documented, but laboratory synthesis remains the primary approach for obtaining this compound for research purposes.
Chemical Reactions Analysis
1,1-Dichloro-6-oxaspiro[3.5]nonan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of more complex spirocyclic structures or open-chain derivatives.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used
Comparison with Similar Compounds
Structural and Functional Group Variations
Substituent Effects
3,3-Dichloro-1-oxaspiro[4.4]nonan-2-one () Structure: Features a dichloro substitution at the 3,3-positions and a [4.4] spiro system (six-membered oxolane fused to a five-membered ketone ring). Synthesis: Prepared via Mn(OAc)₃-mediated cyclization with a 27% yield, indicating moderate synthetic efficiency. Spectral Data:
- ¹H NMR : δ 3.14 (s, 2H), 2.22–1.74 (m, 8H).
- ¹³C NMR : δ 167.7 (C=O), 92.8 (spiro carbon), 77.5 (O-bearing carbon).
- IR: 1790 cm⁻¹ (C=O stretch).
3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one () Structure: Methyl groups at the 3,3-positions on a [3.5] spiro framework. Synthesis: Aldolization of ketones with phenyl ester enolates yields the less sterically hindered diastereomer preferentially. Stability: Methyl groups enhance steric protection, improving thermal stability compared to halogenated analogs .
8-Trifluoromethyl-(3:4-benzo)-1-oxaspiro[3.5]nonan-2-one () Structure: Incorporates a trifluoromethyl group and a benzo-fused ring. Mass Spec: m/z 186 (M⁺), 158 (base peak). Reactivity: The electron-withdrawing CF₃ group may polarize the lactone carbonyl, enhancing electrophilicity for nucleophilic attacks .
Heteroatom Variations
7-Azaspiro[3.5]nonan-2-one () Structure: Replaces oxygen with nitrogen in the spiro system. Properties: The nitrogen atom introduces basicity and nucleophilic reactivity, enabling coordination chemistry and pharmaceutical applications (e.g., kinase inhibitors).
2,7-Diazaspiro[3.5]nonan-1-one, hydrochloride () Structure: Contains two nitrogen atoms in the spiro system. Applications: Used in medicinal chemistry for its ability to form stable coordination complexes and modulate pharmacokinetic properties .
Spectral and Physical Properties
Trend : Electron-withdrawing groups (e.g., Cl, CF₃) increase C=O stretching frequencies, reflecting greater carbonyl polarization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
